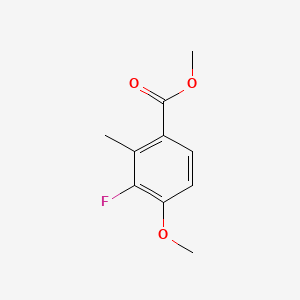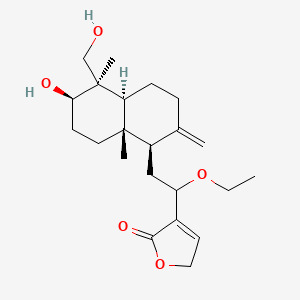![molecular formula C17H15N5O3 B14023147 4-[(E)-(4-Methoxyphenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 76149-54-7](/img/structure/B14023147.png)
4-[(E)-(4-Methoxyphenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methoxyphenyl)diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one is a synthetic organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one typically involves the following steps:
Diazotization: An aromatic amine, such as 4-methoxyaniline, is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as 5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one, under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. Solvents, temperature, and pH are critical parameters that need to be optimized.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-methoxyphenyl)diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Corresponding aromatic amines.
Substitution: Substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a dye or pigment due to its azo group, which imparts color.
Biology: Investigated for its potential as a biological stain or marker.
Medicine: Studied for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Used in the production of colored materials, such as textiles and plastics.
Mécanisme D'action
The mechanism of action of 4-(4-methoxyphenyl)diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to its biological effects.
Chemical Reactions: The azo group can participate in various chemical reactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-methoxyphenyl)diazenyl-2-methyl-4H-pyrazol-3-one: Similar structure but lacks the pyridine-4-carbonyl group.
4-(4-methoxyphenyl)diazenyl-5-methyl-2-(pyridine-3-carbonyl)-4H-pyrazol-3-one: Similar structure but with a different position of the pyridine carbonyl group.
Propriétés
Numéro CAS |
76149-54-7 |
|---|---|
Formule moléculaire |
C17H15N5O3 |
Poids moléculaire |
337.33 g/mol |
Nom IUPAC |
4-[(4-methoxyphenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C17H15N5O3/c1-11-15(20-19-13-3-5-14(25-2)6-4-13)17(24)22(21-11)16(23)12-7-9-18-10-8-12/h3-10,15H,1-2H3 |
Clé InChI |
USMQMOHXACCYKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)OC)C(=O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


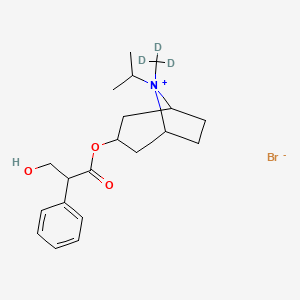
![tert-Butyl (S)-7-(hydroxymethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14023078.png)
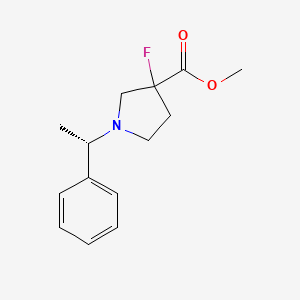
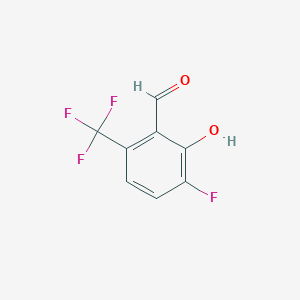
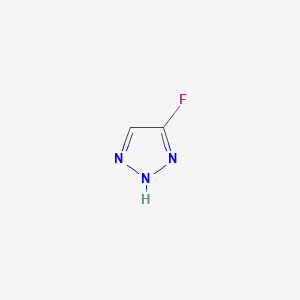
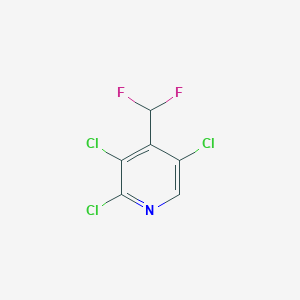
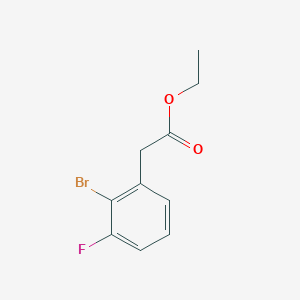
![(2'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14023123.png)
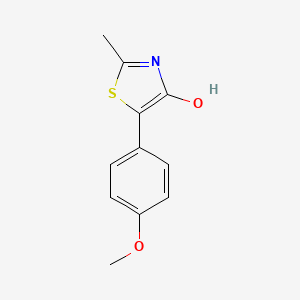
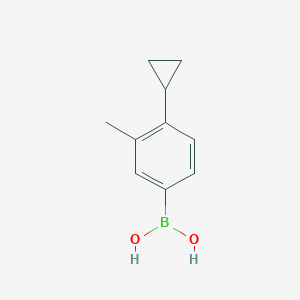
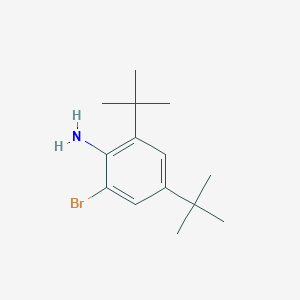
![1,3-dimethyl-5-[(1E)-[(1H-1,2,4-triazol-5-yl)imino]methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14023151.png)
